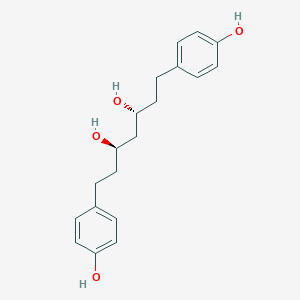

(3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol

Overview

Description

“(3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol” is a naturally occurring anti-emetic diarylheptanoid . Diarylheptanoids constitute an important class of natural products as they possess various interesting biological properties, such as anti-inflammatory, antioxidant, and anticancer activities . This compound was isolated from Alpinia officinarum (Zingiberaceae) .

Synthesis Analysis

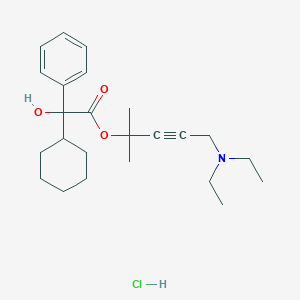

The first stereoselective total synthesis of this compound was accomplished starting from 4-hydroxy-benzaldehyde and involving a Sharpless kinetic resolution and an asymmetric epoxidation as the key steps . The enantiomer of this compound was also simultaneously prepared . More details about the synthesis can be found in the referenced paper .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It has a molecular formula of C27H28O5 .Chemical Reactions Analysis

The retrosynthetic analysis revealed that this compound can be synthesized from the acetonide derivative and benzyltriphenylphosphonium ylide . The compound can in turn be prepared from the achiral allyl alcohol generated from 4-hydroxybenzaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases . It has a molecular weight of 432.508 Da and a monoisotopic mass of 432.193665 Da .Scientific Research Applications

Antioxidant Properties

- Several studies have focused on the antioxidant properties of diarylheptanoids, compounds closely related to (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol. For example, Zhou et al. (2007) explored the antioxidant activities of diarylheptanoids isolated from Zingiber officinale, finding significant activity against DPPH free radicals and superoxide anion radicals (Zhou et al., 2007). Similarly, Ponomarenko et al. (2014) investigated the antioxidant activity of diarylheptanoids from alder tree bark, noting higher activity than curcumin, a well-known antioxidant (Ponomarenko et al., 2014).

Synthesis and Structural Analysis

- The synthesis and structural elucidation of diarylheptanoids, including those structurally similar to (3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol, have been a significant focus. For instance, the synthesis of various diarylheptanoids was described by Andrés and Pedrosa (1998) (Andrés & Pedrosa, 1998) and by Kashanna et al. (2012) through different synthetic approaches (Kashanna et al., 2012).

Potential Neuroprotective Effects

- Jirásek et al. (2014) developed a strategy for synthesizing various diarylheptanoids and examined their neuroprotective activity against glutamate-induced oxidative stress, identifying specific structural motifs important for neuroprotective effects (Jirásek et al., 2014).

Bioactivity and Medicinal Potential

- Research by Ali et al. (2001) on the seeds of Alpinia blepharocalyx identified new diarylheptanoids and evaluated their antiproliferative activity against various carcinoma cells, highlighting the potential medicinal applications of these compounds (Ali et al., 2001).

properties

IUPAC Name |

(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVIQGVWSNEONZ-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-1,7-Bis(4-hydroxyphenyl)-3,5-heptanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.